molecular formula C7H4BrF2NO3 B1384634 5-Bromo-6-(difluoromethoxy)nicotinic acid CAS No. 2231674-35-2

5-Bromo-6-(difluoromethoxy)nicotinic acid

Cat. No. B1384634
M. Wt: 268.01 g/mol
InChI Key: WFUMLOBQCQQOHY-UHFFFAOYSA-N
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Description

5-Bromo-6-(difluoromethoxy)nicotinic acid is a chemical compound with the CAS Number: 2231674-35-2 . It has a linear formula of C7H4BRF2NO3 . The compound has a molecular weight of 268.01 .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-(difluoromethoxy)nicotinic acid is 1S/C7H4BrF2NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Lithiation and Synthesis of Nicotinic Acid Derivatives

    A study by Robert et al. (2006) reported the regioselective lithiation of 5-bromonicotinic acid. This process provides a new route to synthesize substituted nicotinic acid scaffolds, highlighting the utility of 5-bromonicotinic acid in creating complex chemical structures.

  • Synthesis of 5-Bromo-nicotinonitrile

    In research conducted by Qi-fan (2010), 5-Bromo-nicotinic acid was used as a starting point to synthesize 5-Bromo-nicotinonitrile. This process illustrates the versatility of 5-bromonicotinic acid as a precursor in organic synthesis.

Biochemical and Medical Research

  • Bioelectrochemically Accelerated Microbial Conversion

    A study by Torimura et al. (1998) utilized nicotinic acid (a derivative of 5-bromonicotinic acid) in a bioelectrochemical process. This research demonstrated the potential of nicotinic acid in microbial conversion processes.

  • Cell Cycle Profiling and Apoptosis Detection

    The application of 5-bromo-2'deoxyuridine, a derivative of 5-bromonicotinic acid, was explored for cell cycle profiling and apoptosis detection in a study by Mühlmann-Díaz et al. (1996). This showcases the compound's utility in biological and medical research.

Industrial and Environmental Applications

  • Green Chemistry Approaches in Nicotinic Acid Production

    Research by Lisicki et al. (2022) discussed ecological methods to produce nicotinic acid from raw materials like 5-bromonicotinic acid. This highlights the environmental benefits and industrial applications of such compounds.

  • Spectroscopic Studies for Structural Analysis

    The study of 5-bromo-salicylic acid by Karabacak and Kurt (2009), although not directly about 5-Bromo-6-(difluoromethoxy)nicotinic acid, demonstrates the importance of spectroscopic analysis in understanding the structure and properties of brominated compounds.

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUMLOBQCQQOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(difluoromethoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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